molecular formula C37H25N10Na3O10S2 B12782428 Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate CAS No. 93857-60-4

Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate

Cat. No.: B12782428
CAS No.: 93857-60-4
M. Wt: 902.8 g/mol
InChI Key: CGERCXKIXPEQOB-UHFFFAOYSA-K
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Description

Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate involves several steps:

    Diazotization: The process begins with the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

    Coupling Reactions: The diazonium salt formed is then coupled with 3-aminophenol and subsequently with 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

    Final Coupling: The final coupling step involves the reaction with diazotized benzenamine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the azo groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Direct Black 168: A similar azo dye with comparable structural features and applications.

    Acid Black 1: Another azo dye used in similar industrial applications.

    Reactive Black 5: Known for its use in textile dyeing with similar azo group structures.

Uniqueness

Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate stands out due to its specific combination of azo groups and sulfonic acid functionalities, which provide unique color properties and reactivity compared to other similar compounds.

Properties

CAS No.

93857-60-4

Molecular Formula

C37H25N10Na3O10S2

Molecular Weight

902.8 g/mol

IUPAC Name

trisodium;2-[4-[[2-[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]-1H-benzimidazol-5-yl]diazenyl]-3-hydroxyanilino]acetate

InChI

InChI=1S/C37H28N10O10S2.3Na/c38-33-32-20(15-30(59(55,56)57)35(36(32)51)47-42-21-4-2-1-3-5-21)14-29(58(52,53)54)34(33)46-43-22-8-6-19(7-9-22)37-40-25-12-11-24(16-27(25)41-37)44-45-26-13-10-23(17-28(26)48)39-18-31(49)50;;;/h1-17,39,48,51H,18,38H2,(H,40,41)(H,49,50)(H,52,53,54)(H,55,56,57);;;/q;3*+1/p-3

InChI Key

CGERCXKIXPEQOB-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)NCC(=O)[O-])O)N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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